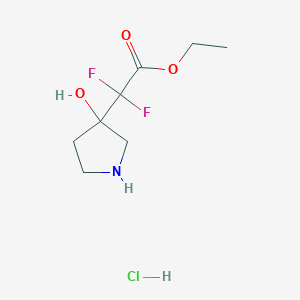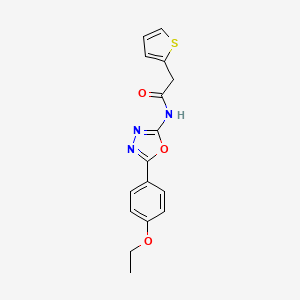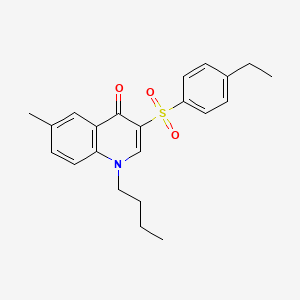![molecular formula C10H9F3O3 B2499264 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane CAS No. 1599303-88-4](/img/structure/B2499264.png)
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is a compound that falls within the category of oxiranes, which are three-membered cyclic ethers. These compounds are characterized by their strained ring structure and reactivity, making them useful intermediates in organic synthesis. The presence of a trifluoromethoxy group in the compound suggests potential for unique reactivity and physical properties due to the electron-withdrawing nature of the trifluoromethyl group.
Synthesis Analysis
The synthesis of oxirane derivatives often involves the ring-opening reactions of oxiranes with various nucleophiles. For instance, the synthesis of polyfluorinated tertiary alcohols can be achieved using ring-opening reactions of 2,2-bis(trifluoromethyl)oxirane with nucleophiles, leading to the exclusive formation of tertiary alcohols with the CH2C(CF3)2OH group . Additionally, the synthesis of 2,3-disubstituted oxiranes can lead to polymers with unique structures, as demonstrated by the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane . Furthermore, the copper-catalyzed tandem process involving 2-((o-iodophenoxy)methyl)oxiranes with phenols results in the formation of 2-substituted-1,4-benzodioxanes .
Molecular Structure Analysis
The molecular structure of oxiranes is characterized by a three-membered ring, which imparts strain and reactivity. The presence of substituents such as the trifluoromethoxy group can influence the electronic properties of the molecule, potentially leading to hetero π-stacked structures between side-chain carbonyl and aromatic groups, as seen in the polymerization of certain disubstituted oxiranes . The molecular structure also plays a crucial role in the reactivity of the compound, as seen in the selective oxidation of hydrocarbons bearing cyclopropyl moieties by methyl(trifluoromethyl)dioxirane .
Chemical Reactions Analysis
Oxiranes are known for their susceptibility to ring-opening reactions. The reaction of oxiranes with strong acids is regioselective, leading to the formation of halogenated tertiary alcohols . Oxiranes can also undergo oxidative cleavage, as demonstrated by the ability of methyl(trifluoromethyl)dioxirane to cleave p-methoxybenzyl ethers, transforming them into dienyl aldehydo esters . The oxyfunctionalization of non-natural targets like buckminsterfullerene C60 with methyl(trifluoromethyl)dioxirane results in high conversions and the formation of various oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their substituents. For example, the synthesis of 2,2′-oxirane fatty esters and the study of their physical properties revealed characteristic NMR signals for the methylene protons of the 2,2′-oxirane system . The epoxidation of enol ethers by isolated methyl trifluoromethyl dioxirane occurs at low temperatures, indicating the high reactivity of the dioxirane . The presence of fluorinated groups in oxiranes, such as in (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, can be exploited for the determination of the enantiomeric excess (ee) of α-chiral amines, showcasing the compound's utility in chiral analysis 10.
Scientific Research Applications
Characterization and Identification in Pharmaceutical Substances
The compound is involved in the identification and characterization of related substances in drug synthesis. For instance, it has been detected in trace levels in certain drug substances and characterized using various spectroscopic techniques like NMR, FT-IR, and HRMS. A study provided detailed analysis and structural characterization of several related substances found in multidrug-resistant tuberculosis (MDR-TB) drugs, showing the importance of this compound in the quality control and development of pharmaceuticals (Jayachandra et al., 2018).
Polymer Synthesis
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane has applications in polymer synthesis. A study demonstrated its use in preparing poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} via a nucleophilic substitution reaction followed by ring-opening polymerization. The resulting polymers exhibit specific properties valuable in various industrial applications, indicating the versatility of this compound in polymer chemistry (Zhan-xiong, 2012).
Dental Material Stability
In the field of dentistry, the stability of silorane dental monomers, which are silicon-based monomers with oxirane functionality, has been studied. The compound is investigated for its potential in creating new low-shrinkage/stress dental composites due to its reactivity with water. This research is crucial for determining the suitability of these materials in the oral environment, highlighting the compound's role in dental material science (Eick et al., 2006).
Chemical Synthesis and Catalysis
The compound is used in various chemical synthesis and catalysis processes. For instance, it's involved in the copper-catalyzed tandem process for preparing 2-substituted-1,4-benzodioxanes, showcasing its utility in organic synthesis and the pharmaceutical industry (Liu & Bao, 2010).
Electrochemical Properties
It plays a role in the study of electrochromic materials. Research involving its derivatives has shown significant improvements in the electrochromic properties of certain polymers, which is crucial for the development of advanced display and window technologies (Zhang et al., 2014).
properties
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-9-4-2-1-3-8(9)15-6-7-5-14-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOTRQTEKTRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

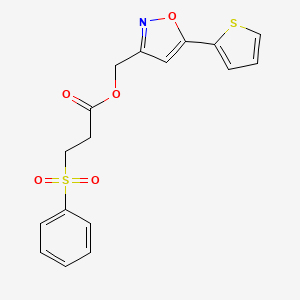
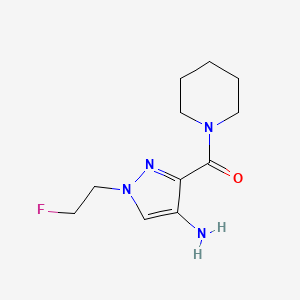
![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)

![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
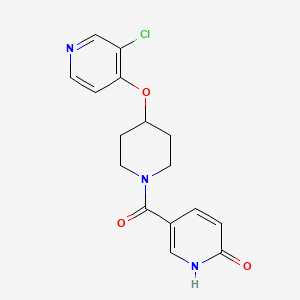

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)
